(5-Formyl-2-methylphenyl)boronic acid

説明

(5-Formyl-2-methylphenyl)boronic acid is an arylboronic acid derivative featuring a formyl group at the 5-position and a methyl group at the 2-position of the phenyl ring. Boronic acids are pivotal in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors. The formyl group enhances electrophilicity, enabling participation in condensation reactions, while the methyl group influences steric and electronic properties.

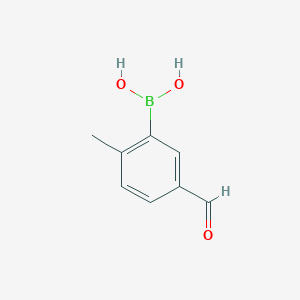

Structure

2D Structure

特性

IUPAC Name |

(5-formyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDWWUYMAWKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726925 | |

| Record name | (5-Formyl-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186398-35-5 | |

| Record name | (5-Formyl-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FORMYL-2-METHYLPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Aromatic precursor (e.g., 5-bromo-2-methylbenzaldehyde) | Metal-halogen exchange using n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78°C to -10°C) |

| 2 | Addition of trialkyl borate (e.g., triisopropyl borate) | Formation of boronate intermediate |

| 3 | Acidic work-up (e.g., aqueous HCl) | Hydrolysis of boronate ester to boronic acid |

This method requires careful temperature control and moisture exclusion to prevent side reactions. The formyl group is often protected as an acetal during lithiation to avoid nucleophilic attack or reduction.

Protection of Formyl Group

To prevent the formyl group from reacting during lithiation or borylation, it is commonly protected as an acetal. For example, the formyl group can be converted into a diethyl acetal derivative. After lithiation and boronation, the acetal protecting group is removed under acidic conditions to regenerate the aldehyde functionality.

Detailed Example Procedure (Adapted from Patent Literature)

| Step | Procedure Details |

|---|---|

| 1 | Charge a dry flask with 5-formyl-2-methylbenzaldehyde protected as diethyl acetal, triisopropyl borate, and anhydrous tetrahydrofuran (THF) solvent. |

| 2 | Cool the reaction mixture to -10°C under nitrogen atmosphere. |

| 3 | Add lithium diisopropylamide dropwise to the mixture, allowing lithiation to occur at the aromatic position ortho to methyl group. |

| 4 | Stir the mixture for a set time to complete lithiation and boronation. |

| 5 | Perform acidic work-up with dilute hydrochloric acid to hydrolyze the boronate ester and remove the acetal protecting group, yielding this compound. |

| 6 | Isolate the product by filtration or extraction and purify by recrystallization. |

The product is typically obtained as a white crystalline solid with sufficient stability for further synthetic applications.

Comparative Data Table of Preparation Methods

Notes on Reaction Conditions and Optimization

- Temperature Control: Lithiation reactions are typically conducted at low temperatures (-78°C to -10°C) to improve selectivity and minimize side reactions.

- Solvent Choice: Anhydrous tetrahydrofuran (THF) is commonly used due to its ability to solvate organolithium reagents effectively.

- Protecting Groups: Acetal protection of the aldehyde is crucial to prevent side reactions during lithiation.

- Work-up: Acidic hydrolysis is used to both remove protecting groups and convert boronate esters to boronic acids.

- Purification: Recrystallization from suitable solvents ensures high purity of the final product.

化学反応の分析

Types of Reactions

(5-Formyl-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.

Major Products Formed

Oxidation: (5-Carboxy-2-methylphenyl)boronic acid.

Reduction: (5-Hydroxymethyl-2-methylphenyl)boronic acid.

Substitution: Various biaryl or vinyl-aryl compounds depending on the coupling partner.

科学的研究の応用

Medicinal Chemistry Applications

(5-Formyl-2-methylphenyl)boronic acid is primarily utilized as a reactant in the synthesis of biologically active molecules. Its significance is highlighted in the following areas:

a. Heteroarylation Reactions

- This compound serves as a key intermediate in heteroarylation processes, which are crucial for synthesizing inhibitors for various biological targets, including HIF-1 (Hypoxia-Inducible Factor 1) inhibitors. These inhibitors are important in cancer therapy due to their role in tumor growth regulation .

b. Inhibitors for Viral and Growth Factor Receptors

- It has been employed in the development of HIV-1 integrase inhibitors and epidermal growth factor receptor (EGFR) inhibitors. These compounds are vital in treating viral infections and certain cancers .

Synthetic Applications

The compound is extensively used in synthetic organic chemistry, particularly through the following methodologies:

a. Suzuki-Miyaura Coupling Reaction

- The Suzuki coupling reaction is a well-established method for forming carbon-carbon bonds. This compound acts as a boron source in these reactions, facilitating the coupling of aryl halides with various nucleophiles to create complex molecules .

b. Synthesis of Complex Organic Molecules

- It has been utilized to synthesize disalicylic acid-furanyl derivatives that inhibit ephrin binding, showcasing its utility in creating compounds with specific biological activities .

Case Study 1: Synthesis of HIF-1 Inhibitors

A study demonstrated the use of this compound in synthesizing novel HIF-1 inhibitors through palladium-catalyzed reactions. The resulting compounds exhibited significant activity against hypoxia-induced pathways in cancer cells.

Case Study 2: Development of HIV Integrase Inhibitors

Research highlighted the synthesis of a series of HIV integrase inhibitors using this boronic acid as a building block. The inhibitors showed promising results in preclinical trials, indicating their potential as therapeutic agents against HIV.

Data Table: Applications Overview

作用機序

The mechanism of action of (5-Formyl-2-methylphenyl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s reactivity and stability .

類似化合物との比較

Structural and Electronic Effects

Substituent Influence on Acidity (pKa)

The acidity (pKa) of boronic acids is critical for their reactivity and biological interactions. Electron-withdrawing groups (EWGs) lower pKa by stabilizing the conjugate base (boronate), while electron-donating groups (EDGs) increase pKa.

- 5-Trifluoromethyl-2-formylphenylboronic acid: The trifluoromethyl (CF₃) group (EWG) significantly reduces pKa to ~7.2, enhancing acidity compared to non-fluorinated analogues. This facilitates isomerization to benzoxaborole, a cyclic form with antimicrobial activity .

- (5-Formyl-2-methylphenyl)boronic acid : The methyl group (weak EDG) likely results in a pKa between ~8.0–8.5, balancing moderate acidity with improved lipophilicity for membrane penetration .

Table 1: Substituent Effects on Acidity

*Estimated based on substituent electronic effects.

Antimicrobial Activity

Benzoxaboroles (cyclic isomers of 2-formylphenylboronic acids) inhibit microbial leucyl-tRNA synthetase (LeuRS), a mechanism exploited by the antifungal drug Tavaborole (AN2690) .

- 5-Trifluoromethyl-2-formylphenylboronic acid : Demonstrates moderate activity against Candida albicans (MIC = 16 µg/mL) and higher efficacy against Bacillus cereus (MIC = 4 µg/mL), surpassing Tavaborole’s MIC for B. cereus .

- This compound: While direct data are absent, the methyl group may enhance lipophilicity, improving cell permeability. However, reduced acidity (vs.

Antiproliferative Effects

Arylboronic acids with extended aromatic systems (e.g., phenanthren-9-yl) exhibit sub-micromolar IC₅₀ values in cancer models . The formyl and methyl groups in this compound could enable similar interactions with serine proteases or transcription factors, though its planar structure may limit potency compared to polycyclic analogues.

生物活性

Chemical Structure and Properties

- IUPAC Name : (5-Formyl-2-methylphenyl)boronic acid

- CAS Number : 1186398-35-5

- Molecular Formula : C8H9BO3

- Molecular Weight : 165.06 g/mol

This compound is a boronic acid derivative that has attracted interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. The mechanism of action often involves the inhibition of proteasomes, which are crucial for protein degradation in cancer cells. For example, studies have shown that certain boronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines by interfering with proteasome function .

Antibacterial Activity

This compound has also demonstrated antibacterial properties. A study on related compounds revealed that derivatives of formylphenylboronic acids exhibited moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : The compound may act as a proteasome inhibitor, disrupting protein homeostasis in cancer cells.

- Covalent Bond Formation : The boronic acid group can form reversible covalent bonds with diols in biological molecules, affecting their function.

- Hydrogen Bonding : The presence of the formyl group allows for hydrogen bonding with various biomolecules, facilitating interactions that can disrupt cellular processes.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylphenylboronic Acid | No formyl group | Moderate anticancer activity |

| 4-Formylphenylboronic Acid | Different position of formyl group | Higher cytotoxicity against some cancer lines |

| 3-Trifluoromethylphenylboronic Acid | Electron-withdrawing trifluoromethyl group | Enhanced antibacterial properties |

Case Studies and Research Findings

- Anticancer Activity Study :

- Antibacterial Activity Assessment :

-

Mechanistic Insights :

- Docking studies revealed that this compound could effectively bind to the active sites of target enzymes involved in cancer progression and bacterial metabolism, supporting its role as a multifunctional therapeutic agent.

Q & A

Q. What are the key challenges in synthesizing (5-Formyl-2-methylphenyl)boronic acid, and how can they be addressed methodologically?

The synthesis of aromatic boronic acids like this compound often requires protection of reactive functional groups (e.g., the formyl group) to prevent side reactions during boronation. Prodrug strategies, such as converting the boronic acid to a pinacol ester, are commonly employed to improve stability and purification efficiency . Purification challenges arise due to boronic acid hygroscopicity and propensity for trimerization; column chromatography with anhydrous solvents or recrystallization under inert atmospheres is recommended. Post-synthesis, hydrolysis under controlled pH (e.g., mild acidic conditions) regenerates the free boronic acid .

Q. How can researchers characterize the binding affinity of this compound with diol-containing biomolecules?

Binding studies typically use fluorescence titration or surface plasmon resonance (SPR). For example, SPR with AECPBA-functionalized surfaces can quantify interactions with glycoproteins by monitoring resonance unit shifts in real time . Fluorescence-based assays (e.g., using anthracene-derived reporters) exploit boronic acid-diol complexation-induced changes in quantum yield. Buffer conditions (pH 7.4–8.5) are critical, as boronic acids bind diols optimally under mildly alkaline conditions where the tetrahedral boronate ester forms .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C) is essential for structural validation, as ¹¹B NMR can distinguish free boronic acids (δ ~30 ppm) from esters (δ ~10–20 ppm). Mass spectrometry (MS) faces challenges due to boroxine formation, but derivatization with diols (e.g., pinacol) stabilizes the analyte. MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ esterification, suppressing dehydration and simplifying spectral interpretation .

Advanced Research Questions

Q. How do kinetic parameters of this compound-diol binding influence its utility in real-time biosensing applications?

Stopped-flow fluorescence experiments reveal that boronic acid-diol binding occurs within seconds, with kon values dependent on diol stereochemistry (e.g., D-fructose > D-glucose) . For real-time glucose monitoring, rapid equilibration (≤10 sec) is achievable at physiological pH (7.4), but sensor design must account for competing diols in biological matrices. Competitive binding assays or dual-probe systems (e.g., FRET pairs) can enhance selectivity .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein capture assays?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. To minimize these:

- Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interference.

- Incorporate blocking agents (e.g., BSA) to mask non-specific binding sites on surfaces.

- Optimize elution conditions: borate buffer (pH 10) disrupts boronate esters while preserving protein integrity .

Q. How can computational models guide the design of this compound-based chemosensors with improved specificity?

Quantitative structure-activity relationship (QSAR) models and principal component analysis (PCA) of boronic acid libraries identify structural descriptors (e.g., Hammett σpara, logP) correlated with diol affinity. Machine learning (e.g., k-means clustering) selects diverse boronic acids spanning chemical space to train predictive models. For instance, electron-withdrawing substituents on the aryl ring enhance binding to cis-diols like glucose .

Q. What experimental considerations are critical when evaluating the anticancer activity of this compound derivatives?

- Target Selection: Prioritize targets with validated boronic acid interactions (e.g., proteasomes, chemokine receptors). For CXCR1/2 antagonism, calcium flux assays in PMNs confirm target engagement .

- Cellular Assays: Use glioblastoma or triple-negative breast cancer cell lines sensitive to proteasome inhibition. Measure IC50 via MTT assays, controlling for boronic acid cytotoxicity in non-cancerous cells .

- Metabolic Stability: Assess hepatic microsomal stability; ester prodrugs may improve bioavailability .

Methodological Notes

- Contradictions in Binding Studies: While thermodynamic binding constants (Kd) are widely reported, kinetic parameters (kon/koff) are less studied but critical for dynamic applications like insulin release systems .

- Analytical Challenges: MALDI-MS analysis requires derivatization to avoid boroxine artifacts. DHB matrix enables on-plate esterification, simplifying workflow for high-throughput peptide boronic acid libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。